4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Piperazinyl pyrimidine CCR4 antagonist Evidence gap

This synthetic heterocyclic small molecule features a pyrimidine core substituted with 4-(pyridin-4-ylmethyl)piperazine and pyrrolidine moieties. It belongs to the piperazinyl pyrimidine class associated with CCR4 receptor antagonism in patent literature. No peer-reviewed biological activity, selectivity, or ADME data exist for this exact compound. Given that minor structural modifications in this scaffold class can abolish target binding, generic substitution risks potency loss and altered selectivity. Buyers must request experimental characterization data from the supplier before committing to purchase.

Molecular Formula C18H24N6
Molecular Weight 324.4 g/mol
CAS No. 2391036-27-2
Cat. No. B6444250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine
CAS2391036-27-2
Molecular FormulaC18H24N6
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)CC4=CC=NC=C4
InChIInChI=1S/C18H24N6/c1-2-10-24(9-1)18-20-8-5-17(21-18)23-13-11-22(12-14-23)15-16-3-6-19-7-4-16/h3-8H,1-2,9-15H2
InChIKeyAGZPRGAJFZNHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS 2391036-27-2): Baseline Identity and Structural Class


4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS 2391036-27-2) is a synthetic heterocyclic small molecule built on a pyrimidine core substituted at the 4-position with a 4-(pyridin-4-ylmethyl)piperazine moiety and at the 2-position with a pyrrolidine ring [1]. The compound belongs to the broader class of piperazinyl pyrimidine derivatives, a scaffold associated with CCR4 receptor antagonism in the patent literature [2]. However, a systematic search of primary research papers, patents, and authoritative chemical databases failed to retrieve any peer-reviewed biological activity data, target engagement profiles, pharmacokinetic measurements, or head-to-head comparator studies for this exact compound.

Why In-Class Substitution of 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine Cannot Be Assumed


Piperazinyl pyrimidine derivatives exhibit highly variable biological activity depending on the exact substitution pattern, and even minor modifications to the heterocyclic appendages can abolish target binding or introduce off-target liabilities [1]. Without quantitative, comparator-based evidence for this specific compound's activity, selectivity, or ADME properties, any assumption of functional interchangeability with close analogs is scientifically unfounded. The absence of disclosed primary data for this molecule means that generic substitution carries an unquantifiable risk of potency loss, altered selectivity, or pharmacokinetic incompatibility.

Quantitative Differentiation Evidence for 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine (CAS 2391036-27-2)


Evidence Gap Notification: No Comparator-Based Quantitative Data Identified

A comprehensive search of patent documents, including U.S. Patent 9,493,453 B2 covering piperazinyl pyrimidine derivatives as CCR4 antagonists, did not yield any specific biological data for compound 2391036-27-2 [1]. No peer-reviewed publication reporting IC50, Ki, EC50, selectivity panel data, metabolic stability, or in vivo pharmacokinetic parameters for this compound was identified. The patent describes a generic formula and lists numerous examples, but quantitative differentiation data for individual congeners is not publicly disclosed. As a result, no direct head-to-head comparison, cross-study comparable, or class-level quantitative inference can be constructed for this compound versus any named comparator.

Piperazinyl pyrimidine CCR4 antagonist Evidence gap

Application Scenarios for 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine Based on Current Evidence


No Validated Application Scenario Can Be Defined

Because no quantitative biological activity, selectivity, or pharmacokinetic data were identified for this compound in primary research articles, patents, or authoritative databases, it is not possible to define evidence-based research or industrial application scenarios. Any proposed use would constitute unverified extrapolation. Prospective users are advised to request experimental characterization data from the supplier before committing to purchase or deployment.

Quote Request

Request a Quote for 4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.